(2,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The presence of the difluorophenyl and phenyl groups suggests that the compound may have a planar structure due to the sp2 hybridization of these groups. The 2,5-dihydro-1H-pyrrol-1-yl group could add some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl group, which is a common site of nucleophilic attack, and the fluorine atoms, which are highly electronegative and can influence the electron distribution in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its electronegativity, while the aromatic rings could contribute to its stability .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis of Pyrrole Derivatives
The chemical compound has been utilized in the synthesis of pyrrole derivatives, demonstrating an efficient one-pot synthetic procedure using acetophenone and trimethylacetaldehyde with good yields. This method is economical and has been successfully utilized in synthesizing various pyrrole derivatives (Kaur & Kumar, 2018).
Crystal Structure and DFT Study
Investigations on the crystal structure and Density Functional Theory (DFT) analysis of related compounds have been conducted. These studies involve confirmation of structures through spectroscopy and mass spectrometry, and crystallographic and conformational analyses. The molecular structures optimized by DFT are consistent with those determined by single crystal X-ray diffraction, providing insights into the physicochemical properties of these compounds (Huang et al., 2021).
Biological Applications and Activity
Antimicrobial Activity
Certain derivatives of the compound have shown significant in vitro antimicrobial activity. For instance, some synthesized compounds exhibited good activity against pathogenic bacterial and fungal strains, suggesting potential as antimicrobial agents (Mallesha & Mohana, 2014).
Synthesis and Antimicrobial Investigation
The compound has been used in the synthesis of novel derivatives with promising antimicrobial properties. These derivatives were evaluated for antibacterial and antifungal activities, showing good activity comparable to standard drugs (Kumar et al., 2012).
Synthesis of Biologically Active Derivatives
Research has focused on synthesizing derivatives of the compound for biological applications. These derivatives have been assessed for anti-inflammatory and antibacterial activities, with some showing potent antibacterial activity and favorable toxicities profiles, making them promising candidates for further investigation (Ravula et al., 2016).
Drug-likeness and Microbial Investigation
In silico approaches have been employed to predict drug-likeness and conduct in vitro microbial investigations of dihydropyrrolone conjugates synthesized from related compounds. These studies provide valuable insights into the potential therapeutic applications of these derivatives (Pandya et al., 2019).
Additional Applications
- Material Science - Poly(arylene ether sulfone): A new difluoro aromatic ketone monomer, related to the compound , has been developed to prepare poly(arylene ether sulfone)s with pendant groups. These materials show significant properties like high hydroxide conductivity and alkaline stability, relevant in various industrial applications (Shi et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole and indole derivatives, have been found to interact with a broad range of targets . These targets include various receptors, enzymes, and proteins involved in numerous biological processes.
Mode of Action
It’s worth noting that compounds with similar structures, such as imidazole and indole derivatives, have been shown to bind with high affinity to multiple receptors . This binding can lead to a variety of changes, including the modulation of enzymatic activity, alteration of cellular signaling pathways, and the regulation of gene expression.
Biochemical Pathways
For instance, indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been associated with a variety of biological activities, including antimicrobial potential and antioxidant potential .
Properties
IUPAC Name |
(2,4-difluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFNJRAJAFHBQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643955 |
Source
|
Record name | (2,4-Difluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-80-9 |
Source
|
Record name | (2,4-Difluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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